molecular formula C6H8F6O3 B3307988 3,3,3-Trifluoro-1-(3,3,3-trifluoro-1-hydroxypropoxy)propan-1-ol CAS No. 936107-87-8

3,3,3-Trifluoro-1-(3,3,3-trifluoro-1-hydroxypropoxy)propan-1-ol

Cat. No.: B3307988
CAS No.: 936107-87-8
M. Wt: 242.12 g/mol
InChI Key: MBQFJCIIFZJMTG-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(3,3,3-trifluoro-1-hydroxypropoxy)propan-1-ol is a fluorinated diol characterized by two trifluoromethyl (-CF₃) groups and an ether linkage connecting two propanol moieties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-trifluoro-1-(3,3,3-trifluoro-1-hydroxypropoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F6O3/c7-5(8,9)1-3(13)15-4(14)2-6(10,11)12/h3-4,13-14H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQFJCIIFZJMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(O)OC(CC(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3,3-Trifluoro-1-(3,3,3-trifluoro-1-hydroxypropoxy)propan-1-ol is a fluorinated organic compound that has garnered attention in various fields of research due to its unique chemical properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following molecular characteristics:

  • Molecular Formula : C6H9F6O3
  • Molecular Weight : 246.13 g/mol

The presence of trifluoromethyl groups enhances lipophilicity, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl groups facilitate membrane penetration and modulate the activity of enzymes and receptors.

Key Mechanisms:

  • Enzyme Modulation : The compound has been shown to influence enzyme activities by altering substrate binding or enzyme conformation.
  • Receptor Interaction : It may exhibit affinity for various receptors involved in signaling pathways that regulate cellular functions.

Biological Activity and Applications

Research has indicated several potential applications for this compound in therapeutic contexts:

1. Anticancer Activity

Studies have demonstrated that fluorinated compounds can exhibit anticancer properties. For instance:

  • Case Study : A related compound demonstrated a reduction in tumor growth in xenograft models by inducing apoptosis in cancer cells .

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity against various pathogens.

  • Research Findings : Analogues have shown effectiveness against Gram-positive bacteria by inhibiting sortase enzymes critical for bacterial virulence .

3. Anesthetic Effects

Similar fluorinated compounds have been explored for their anesthetic properties.

  • Case Study : One analogue exhibited potent general anesthetic activity without significant hemodynamic effects .

Data Table: Biological Activities and Effects

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
AnestheticReduction in minimum alveolar concentration (MAC)

Comparison with Similar Compounds

Structural Analogues and Properties

The compound’s closest structural analogs include:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties (Boiling Point, Density) Source
3,3,3-Trifluoro-1-propanol C₃H₅F₃O 114.07 -CF₃, -OH BP: 100°C; Density: 1.294 g/cm³
3,3,3-Trifluoro-1-(4-phenoxyphenyl)propan-1-ol C₁₅H₁₃F₃O₂ 282.26 -CF₃, -OH, phenoxy group Not reported
3,3,3-Trifluoro-1-(m-tolyl)propan-1-ol C₁₀H₁₁F₃O 204.19 -CF₃, -OH, methylphenyl Not reported
3,3,3-Trifluoro-2-phenylpropan-1-ol C₉H₉F₃O 190.17 -CF₃, -OH, phenyl Not reported
3,3-Difluoro-1-phenylpropan-1-ol C₉H₁₀F₂O 172.18 -CF₂, -OH, phenyl Not reported

Key Observations :

  • Molecular Weight and Substituents: The target compound’s molecular weight is expected to exceed 250 g/mol due to its dual trifluoromethyl groups and ether linkage. This contrasts with simpler analogs like 3,3,3-trifluoro-1-propanol (114.07 g/mol) .
  • Boiling Points: Fluorinated alcohols generally exhibit lower boiling points than non-fluorinated alcohols due to reduced hydrogen bonding. However, bulkier substituents (e.g., phenoxy groups) increase molecular weight and may elevate boiling points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,3-Trifluoro-1-(3,3,3-trifluoro-1-hydroxypropoxy)propan-1-ol
Reactant of Route 2
3,3,3-Trifluoro-1-(3,3,3-trifluoro-1-hydroxypropoxy)propan-1-ol

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